2-(4,6-dimethoxypyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(4,6-Dimethoxypyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a pyrimidine ring substituted with methoxy groups at positions 4 and 6, and a tetrahydroisoquinoline moiety with methoxy groups at positions 6 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethoxypyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the construction of the tetrahydroisoquinoline moiety.
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Synthesis of 4,6-Dimethoxypyrimidine
Starting Materials: 2,4,6-trimethoxypyrimidine.
Reaction Conditions: The compound can be synthesized via nucleophilic substitution reactions, often using methanol as a solvent and a base such as sodium methoxide.
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Formation of Tetrahydroisoquinoline
Starting Materials: 3,4-dimethoxyphenethylamine.
Reaction Conditions: The tetrahydroisoquinoline ring can be formed through Pictet-Spengler condensation, where the phenethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
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Coupling of Pyrimidine and Tetrahydroisoquinoline
Reaction Conditions: The final step involves coupling the pyrimidine and tetrahydroisoquinoline units, typically through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
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Reduction
- Reduction reactions can target the pyrimidine ring or the tetrahydroisoquinoline moiety, potentially leading to the formation of dihydropyrimidine or fully reduced isoquinoline derivatives.
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Substitution
- The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydride, organolithium reagents.
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dihydropyrimidine, reduced isoquinoline derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Receptor Binding: Its structure allows it to interact with biological receptors, which could be useful in the study of receptor-ligand interactions.
Medicine
Diagnostics: It could be used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological systems.
Mechanism of Action
The mechanism by which 2-(4,6-dimethoxypyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The methoxy groups and the tetrahydroisoquinoline moiety are crucial for its binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in metabolic pathways, such as kinases or proteases.
Receptors: It may bind to neurotransmitter receptors, affecting signal transduction pathways in the nervous system.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Dimethoxypyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the additional methoxy groups on the isoquinoline moiety.
4,6-Dimethoxypyrimidine: A simpler structure without the isoquinoline component.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the pyrimidine ring.
Uniqueness
2-(4,6-Dimethoxypyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the pyrimidine and tetrahydroisoquinoline structures, along with the specific substitution pattern of methoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-21-13-7-11-5-6-20(10-12(11)8-14(13)22-2)17-18-15(23-3)9-16(19-17)24-4/h7-9H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFNRJHLIACQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCC3=CC(=C(C=C3C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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